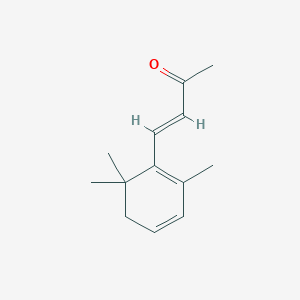

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one

説明

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one (C₁₃H₁₈O, MW 190.28) is a cyclic monoterpenoid ketone with a conjugated dienone structure. It is structurally related to ionones and damascones, which are widely studied for their aromatic and bioactive properties. The compound is characterized by a cyclohexadiene ring substituted with three methyl groups and a butenone side chain. It has been identified in diverse plant species, including Calligonum polygonoides (5.12% in bud oil) and Houttuynia cordata (0.02–0.76% in HS-SPME/GC-MS analysis) , as well as in green tea and fermented products like Jerusalem artichoke juice .

特性

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWCASOGCPOGJP-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880769 | |

| Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-08-3 | |

| Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dehydro-β-ionone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF34T7DB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one, also known as dehydro-β-ionone, is a naturally occurring compound with significant biological activity. It is characterized by its chemical formula and a molecular weight of 190.2814 g/mol. This compound is primarily recognized for its aroma and flavor properties, but recent studies have highlighted its potential in various biological applications.

The compound's structure features a cyclohexadiene moiety, contributing to its reactivity and interactions with biological systems. Below are some key chemical properties:

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O | |

| Molecular Weight | 190.2814 | g/mol |

| Boiling Point | 582.94 | K |

| Melting Point | 338.96 | K |

| LogP (octanol/water) | 3.434 |

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound scavenges free radicals effectively, thereby reducing oxidative damage in cellular models .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis .

Case Studies

- Antioxidant Efficacy : A study involving human fibroblasts treated with varying concentrations of dehydro-β-ionone showed a dose-dependent increase in cellular viability under oxidative stress conditions. The highest concentration tested resulted in a 40% increase in cell survival compared to untreated controls .

- Antimicrobial Testing : In a comparative study of essential oils containing dehydro-β-ionone, the compound was found to enhance the antimicrobial activity of the oils against foodborne pathogens. This finding supports its application in food preservation strategies .

- Anti-inflammatory Research : An experimental model of induced inflammation in rats demonstrated that treatment with this compound led to a significant decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

類似化合物との比較

Key Compounds:

Structural Insights :

- The position of the ketone group (C2 vs. C1) significantly impacts reactivity and aroma. For example, β-damascenone’s C1 ketone enhances its fruity notes, while the C2 ketone in the target compound may reduce volatility .

- Methyl substitutions on the cyclohexadienyl ring influence steric hindrance and metabolic stability .

Aroma and Flavor Profiles

Analytical Data :

- The target compound has a GC-MS retention index (RI) of 1485 , intermediate between α-ionone (1430) and β-ionone (1490), aiding chromatographic differentiation.

- In Osmanthus fragrans tea, it constitutes 0.37% of essential oil, lower than β-ionol (5.73%) but comparable to α-irone .

Comparative Efficacy :

- The target compound’s antimicrobial activity (e.g., against P. aeruginosa ) is comparable to α-ionone but less potent than β-damascenone in anti-inflammatory models .

- Its antioxidant capacity (cited in Portulaca oleracea ) aligns with structurally similar phenolics but lacks clinical validation.

Insights :

Natural Sources :

- The target compound is less abundant (e.g., 0.02% in Houttuynia cordata ) compared to β-damascenone (17.29% in Jerusalem artichoke juice ).

- Synthesized via Diels-Alder reactions, analogous to β-damascenone, but requires precise control of cyclohexadienyl ring stability .

準備方法

Diels-Alder Reaction for Cyclohexene Intermediate

The foundational chemical route involves a Diels-Alder reaction between penta-1,3-diene and halogenated ketones. For example, 3-bromo-4-methylpent-3-en-2-one reacts with penta-1,3-diene in the presence of aluminum chloride, yielding stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes (compounds 11 and 12). This step is critical for constructing the trimethylcyclohexene backbone.

Reaction conditions:

Dehydrobromination to Form Cyclohexadiene

Subsequent cis-dehydrobromination of the brominated intermediates using copper(I) bromide in dimethylformamide (DMF) eliminates HBr, producing 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene (compound 8). This step ensures conjugation within the cyclohexadienyl system, essential for aroma volatility.

Optimized parameters:

Aldol Condensation and Dehydration

The dienone intermediate undergoes aldol condensation with acetaldehyde under basic conditions (e.g., NaOH), forming a β-hydroxy ketone adduct. Acid-catalyzed dehydration (e.g., H₂SO₄) then yields the final α,β-unsaturated ketone structure.

Key data:

Microbial Production via Engineered Yarrowia lipolytica

Strain Engineering for β-Ionone Pathway

Y. lipolytica strains (e.g., YLBI3120) are engineered to express PhCCD1 (carotenoid cleavage dioxygenase) from petunias, enabling cleavage of β-carotene into β-ionone derivatives. Modular cloning integrates genes for mevalonate pathway upregulation, enhancing precursor supply (Figure 1A).

Genetic modifications:

Fermentation Optimization

Fermentation in YPDm medium with 10% dodecane (as an extractive phase) at 20°C for 12 days achieves β-ionone titers of 422 mg/L. Substituting glucose with food waste hydrolysates (FWH) increases yields to 4.00 g/L, leveraging mixed sugars (e.g., glucose, fructose) for enhanced carbon flux.

Comparative yields:

| Substrate | β-Ionone (g/L) | Dry Cell Weight (g/L) |

|---|---|---|

| YPDm + glucose | 0.42 | 12.5 |

| 1× FWH | 4.00 | 18.2 |

| 1× SBH | 1.51 | 14.8 |

Table 1: β-Ionone production from hydrolysates (FWH = food waste, SBH = sugarcane bagasse).

Downstream Processing

β-Ionone is extracted from the dodecane phase via dilution and gas chromatography (GC) analysis using a DB-FFAP column. Isolongifolene serves as an internal standard for quantification.

GC parameters:

-

Column: DB-FFAP (60 m × 0.25 mm, 0.25 µm)

-

Oven program: 80°C (1 min) → 120°C @ 10°C/min → 240°C @ 10°C/min

Enzymatic Synthesis via Carotenoid Cleavage

β-Damascenone as a Model System

While direct studies on 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one are limited, analogous pathways for β-damascenone synthesis inform potential routes. Wickerhamomyces anomalus YWB-1 produces β-damascenone via enzymatic cleavage of glycosylated precursors during Baijiu fermentation.

Fermentation optimization:

Substrate Specificity of CCD Enzymes

Carotenoid cleavage dioxygenases (CCDs) exhibit broad specificity, suggesting tailored enzymes could convert β-carotene into the target compound. Mutagenesis at residue K164 in PhCCD1 alters product profiles, hinting at engineering potential.

Comparative Analysis of Methods

Q & A

Q. What analytical methods are recommended for identifying and quantifying 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-5MS) for optimal separation of terpenoids.

- Ionization mode : Electron ionization (EI) at 70 eV for fragmentation patterns.

- Retention time (RT) : 19.61 minutes (observed in Marsilea minuta extracts) .

- Quantification : Use internal standards (e.g., deuterated analogs) to account for matrix effects. Calibration curves should cover 0.1–50 µg/mL for linearity validation .

For solvent selection, hexane outperforms acetonitrile in extraction efficiency (e.g., 5.71 mg/mL vs. 0.44 mg/mL for related compounds in saffron extracts) .

Q. What are the primary biological activities associated with this compound?

The compound exhibits:

- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption assays .

- Antitumor potential : Inhibits proliferation in cancer cell lines (IC₅₀ values: 10–50 µM) through reactive oxygen species (ROS) induction .

- Plant defense role : Upregulated in downy mildew-resistant grapevines (Vitis vinifera) post-Plasmopara viticola inoculation, linked to terpene synthase gene activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

- Solvent polarity : Hexane extracts yield higher concentrations of lipophilic terpenoids than polar solvents .

- Cell line variability : Use standardized cell models (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., apoptosis markers vs. ROS assays) .

- Synergistic effects : Co-occurring compounds (e.g., phytol in Marsilea minuta) may modulate activity; isolate the target compound via preparative HPLC .

Q. What experimental strategies are effective for studying its biosynthesis in plant systems?

- Transcriptomic profiling : RNA-seq of pathogen-challenged tissues identifies upregulated terpene synthase (TPS) genes. For example, VvTPS21 in grapevines correlates with increased production .

- Isotopic labeling : Feed ¹³C-labeled mevalonate (MVA) or methylerythritol phosphate (MEP) precursors to track biosynthetic pathways .

- CRISPR/Cas9 knockout : Disrupt candidate TPS genes to confirm functional roles in vivo .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

- Stereoselectivity : The (Z)-isomer (β-ionone) dominates naturally, but synthesis often yields mixtures. Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric cyclization .

- Yield optimization : Acid-catalyzed cyclization of pseudoionone achieves ~75% yield but requires strict temperature control (0–5°C) to prevent byproducts .

- Purification : Silver nitrate-impregnated silica gel columns separate diastereomers .

Methodological Considerations Table

Contradictions and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。